molecular formula C15H17N3 B15003649 3-Pyridinemethanamine, N-[[4-(dimethylamino)phenyl]methylidene]-

3-Pyridinemethanamine, N-[[4-(dimethylamino)phenyl]methylidene]-

Cat. No.: B15003649
M. Wt: 239.32 g/mol
InChI Key: ZAGOCYYMRCNFHF-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-[(E)-{[(PYRIDIN-3-YL)METHYL]IMINO}METHYL]ANILINE is an organic compound with the molecular formula C15H16N2 It is a derivative of aniline and pyridine, featuring a dimethylamino group and a pyridinylmethylidene imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[(E)-{[(PYRIDIN-3-YL)METHYL]IMINO}METHYL]ANILINE typically involves the condensation of N,N-dimethylaniline with pyridine-3-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[(E)-{[(PYRIDIN-3-YL)METHYL]IMINO}METHYL]ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: N-oxides of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-DIMETHYL-4-[(E)-{[(PYRIDIN-3-YL)METHYL]IMINO}METHYL]ANILINE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[(E)-{[(PYRIDIN-3-YL)METHYL]IMINO}METHYL]ANILINE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its imine group can also participate in nucleophilic addition reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
  • 4-Dimethylaminopyridine (DMAP)

Uniqueness

N,N-DIMETHYL-4-[(E)-{[(PYRIDIN-3-YL)METHYL]IMINO}METHYL]ANILINE is unique due to its specific combination of aniline and pyridine moieties, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

N,N-dimethyl-4-(pyridin-3-ylmethyliminomethyl)aniline

InChI

InChI=1S/C15H17N3/c1-18(2)15-7-5-13(6-8-15)10-17-12-14-4-3-9-16-11-14/h3-11H,12H2,1-2H3

InChI Key

ZAGOCYYMRCNFHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NCC2=CN=CC=C2

Origin of Product

United States

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